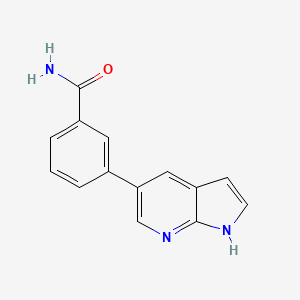

Cdk8-IN-13

Description

The Eukaryotic Transcriptional Mediator Complex

The Mediator complex is a large, multi-protein assembly essential for the transcription of nearly all protein-coding genes by RNA polymerase II. researchgate.netbiologists.com It functions as a central integrator, processing regulatory signals from enhancers and transmitting them to the basal transcription machinery at the promoter. wikipedia.orgresearchgate.net

The Mediator complex exhibits a modular architecture, typically organized into four main parts: the Head, Middle, Tail, and the dynamically associated CDK8 Kinase Module (CKM). wikipedia.orgnih.govmsu.ru In mammals, the core Mediator complex consists of 26 subunits. researchgate.netnih.gov

Head Module: Along with the Middle module, the Head module directly interacts with RNA polymerase II. wikipedia.orgresearchgate.net

Middle Module: This module is crucial for transferring signals from the Tail to the Head module and also engages with Pol II. mdpi.com

Tail Module: The elongated Tail module primarily interacts with gene-specific transcription factors. wikipedia.orgresearchgate.net

| Module | Primary Function | Key Interacting Partners |

|---|---|---|

| Head | Direct interaction with RNA Polymerase II | RNA Polymerase II, Middle Module |

| Middle | Signal transduction, interaction with RNA Polymerase II | Head Module, Tail Module, RNA Polymerase II |

| Tail | Interaction with gene-specific transcription factors | Transcription Factors, Middle Module |

The CKM is not a permanent component of the Mediator complex; its association is reversible and dynamic. nih.govmolbiolcell.orgfrontiersin.orgtandfonline.com This transient binding allows for a nuanced regulation of Mediator's function. The presence or absence of the CKM defines at least two major isoforms of the Mediator complex. biologists.com The CKM associates with the core Mediator primarily through the interaction of its MED13 subunit with the Middle module of the core complex. tandfonline.comnih.govnih.gov

The association of the CKM is generally considered to have a repressive effect on transcription, as it can sterically hinder the interaction between the core Mediator and the RNA polymerase II preinitiation complex. nih.gov However, the CKM can also have positive roles in gene activation, particularly in response to stress signals. nih.gov The kinase activity of CDK8 can weaken the interaction between the CKM and the core Mediator, facilitating the dissociation of the CKM and allowing transcription to proceed. nih.gov

Composition of the CDK8 Kinase Module (CKM)

The CKM is a highly conserved four-subunit complex. molbiolcell.orgfrontiersin.orgnih.gov Its components work in concert to regulate the activity of the Mediator complex and, consequently, gene transcription.

Cyclin C (CCNC) and Cyclin-Dependent Kinase 8 (CDK8) form the catalytic core of the CKM. nih.gov CDK8 is a member of the cyclin-dependent protein kinase family. wikipedia.org Its kinase activity is dependent on its association with Cyclin C. frontiersin.orgmdpi.com Unlike many other cyclins involved in cell cycle regulation, Cyclin C levels remain relatively stable. nih.gov The CDK8-Cyclin C complex phosphorylates various substrates, including transcription factors and components of the Pol II machinery, thereby exerting both positive and negative effects on transcription. nih.govwikipedia.org The stability of Cyclin C is enhanced by its binding to CDK8, independent of CDK8's catalytic activity. nih.gov

MED12 and MED13 are structural components of the CKM. molbiolcell.orgfrontiersin.org MED13 serves as the primary anchor, connecting the CKM to the core Mediator complex. nih.govmicrobialcell.com MED12 plays a crucial role in stimulating the kinase activity of CDK8 and is also involved in interacting with various transcriptional regulators. researchgate.netfrontiersin.orgbiorxiv.org Both MED12 and MED13 are essential for the integrity and function of the CKM. frontiersin.org In mammals, paralogs of these subunits, MED12L and MED13L, exist and can be incorporated into the CKM in a mutually exclusive manner, suggesting the potential for functional specialization. molbiolcell.orgnih.govnih.gov

| Subunit | Primary Role | Notes |

|---|---|---|

| CDK8 | Catalytic (kinase) activity | Phosphorylates transcription factors and Pol II machinery. |

| Cyclin C (CCNC) | Regulatory subunit for CDK8 | Essential for CDK8 kinase activity. |

| MED12 | Structural and functional | Stimulates CDK8 activity and interacts with transcription factors. |

| MED13 | Structural anchor | Connects the CKM to the core Mediator complex. |

In vertebrates, a paralog of CDK8, named CDK19, has been identified. nih.gov CDK8 and CDK19 share a high degree of sequence similarity, particularly in their kinase domains. nih.gov Like CDK8, CDK19 can assemble into a CKM, incorporating Cyclin C, MED12, and MED13. nih.gov The incorporation of CDK8 and CDK19 into the CKM is mutually exclusive. frontiersin.orgnih.gov

Initially thought to be functionally redundant, recent studies have revealed that CDK8 and CDK19 can have distinct, non-overlapping functions. nih.govmaxperutzlabs.ac.atsemanticscholar.org They can regulate different sets of genes and may act through different mechanisms. maxperutzlabs.ac.atsemanticscholar.org For instance, in some contexts, CDK8's function is dependent on its kinase activity, whereas CDK19 may act as a scaffold, independent of its enzymatic function. maxperutzlabs.ac.at However, other studies suggest that the observed differences in their effects might be due to quantitative differences in their expression levels rather than fundamental qualitative differences in their functions. oup.com The existence of these two paralogs, along with the paralogs for MED12 and MED13, allows for the assembly of multiple distinct CKM variants, potentially enabling a more complex and specialized regulation of transcription. citefactor.org

Overview of CDK8 as a Pivotal Transcriptional Regulator

Cyclin-dependent kinase 8 (CDK8) is a nuclear serine-threonine kinase that functions as a crucial regulator of gene transcription. nih.gov As a member of the cyclin-dependent protein kinase (CDK) family, alongside other 'transcriptional CDKs' like CDK7 and CDK9, CDK8 is directly involved in controlling the activity of RNA Polymerase II (Pol II). nih.govnih.gov The majority of its known functions stem from its association with the Mediator complex, a large, multi-protein assembly that acts as a molecular bridge between DNA-binding transcription factors and the Pol II transcription machinery. nih.govmdpi.comopnme.com

CDK8 does not function in isolation but as part of a four-subunit subcomplex known as the CDK8 kinase module (CKM). mdpi.comfrontiersin.org This module, which consists of CDK8, its partner Cyclin C (CycC), MED12, and MED13, reversibly associates with the core Mediator complex. mdpi.comfrontiersin.orgtandfonline.com Within this module, MED13 is primarily responsible for linking the CKM to the rest of the Mediator, while MED12 acts as a bridge and is essential for CDK8's kinase activity. nih.govnih.gov The kinase activity of CDK8 is intimately linked to its ability to bind both Cyclin C and MED12, highlighting the importance of the module's integrity for its function. frontiersin.org

Historically, CDK8 was primarily characterized as a transcriptional repressor. nih.govsemanticscholar.org Early studies, particularly in yeast, indicated that the CDK8 homolog Srb10 could inhibit transcription by phosphorylating the C-terminal domain (CTD) of RNA Pol II, thereby preventing the assembly of the preinitiation complex. mdpi.com In mammalian cells, the association of the CDK8 module with the Mediator can sterically hinder the recruitment of Pol II, thus repressing gene expression. mdpi.comnih.gov

However, a substantial and growing body of research has unequivocally demonstrated that CDK8 also plays a significant role as a positive regulator, or coactivator, of transcription. nih.govnih.govsemanticscholar.org This dual functionality highlights the context-dependent nature of its regulatory activities. tandfonline.com CDK8 has been identified as a coactivator in numerous signaling pathways critical to cellular function and disease, including the Wnt/β-catenin pathway, the p53 network, the serum response network, and pathways governed by TGF-β/SMAD signaling. nih.govsemanticscholar.orgresearchgate.net As a positive regulator, CDK8 can facilitate transcriptional elongation by promoting the recruitment of essential factors like positive transcription elongation factor b (p-TEFb) and BRD4. mdpi.comresearchgate.net

The regulatory effects of CDK8 are executed through the phosphorylation of a diverse array of substrates. nih.gov Key targets include the CTD of RNA Pol II, histone H3, subunits of general transcription factors, and numerous sequence-specific transcription factors such as STAT1, E2F1, NOTCH, and SMADs. nih.govmdpi.comwikipedia.org Phosphorylation by CDK8 can have varied consequences; it can activate or inhibit the function of a transcription factor, or in some cases, prime it for ubiquitination and subsequent degradation. mdpi.comwikipedia.org

Given its central role in orchestrating gene expression programs, it is not surprising that the dysregulation of CDK8 is implicated in several human diseases, most notably cancer. frontiersin.org CDK8 has been identified as an oncogene in colorectal cancer, where its gene is frequently amplified. mdpi.comnih.gov In this context, it enhances the activity of the Wnt/β-catenin signaling pathway. nih.gov Furthermore, elevated CDK8 expression has been correlated with poor survival rates in breast and ovarian cancers, making it and its closely related paralog, CDK19, significant targets for therapeutic intervention. colab.wsnih.govpnas.org

Research Findings on Cdk8-IN-13

This compound is a potent and selective inhibitor of CDK8. Its activity and effects have been characterized in biochemical and cellular assays.

Key Transcriptional Regulatory Roles of CDK8

CDK8 exhibits a dual function in transcriptional regulation, acting as both a repressor and an activator depending on the cellular context and target gene.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C14H11N3O |

|---|---|

Molecular Weight |

237.26 g/mol |

IUPAC Name |

3-(1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide |

InChI |

InChI=1S/C14H11N3O/c15-13(18)10-3-1-2-9(6-10)12-7-11-4-5-16-14(11)17-8-12/h1-8H,(H2,15,18)(H,16,17) |

InChI Key |

PQAJMNITAQGSCS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)C(=O)N)C2=CN=C3C(=C2)C=CN3 |

Origin of Product |

United States |

Molecular Mechanisms of Cdk8 Kinase Function and Transcriptional Control

Direct Phosphorylation of RNA Polymerase II C-Terminal Domain (CTD)

One of the primary mechanisms by which CDK8 influences transcription is through the direct phosphorylation of the C-terminal domain (CTD) of the largest subunit of RNA Polymerase II. tandfonline.comwikigenes.org The CTD consists of multiple repeats of the heptapeptide (B1575542) sequence YSPTSPS, and its phosphorylation status is critical for regulating the different stages of the transcription cycle, including initiation, elongation, and termination.

CDK8 has been shown to phosphorylate both Serine-5 (Ser5) and Serine-2 (Ser2) residues of the CTD heptad repeat in vitro. nih.govnih.gov In vivo, CDK8 recruitment to immediate early genes (IEGs) following serum stimulation leads to increased phosphorylation of both Ser2 and Ser5, which is correlated with enhanced transcriptional elongation. tandfonline.comnih.gov For instance, at the FOS and EGR1 genes, CDK8 depletion impairs Pol II CTD phosphorylation without affecting the recruitment of Pol II itself, suggesting a direct role in promoting transcriptional activity at these loci. nih.gov However, CDK8's role is context-dependent, as CTD phosphorylation by CDK8 has also been linked to transcriptional repression, potentially by inhibiting the formation of the preinitiation complex. pnas.orgmdpi.com This dual functionality highlights CDK8 as a critical modulator of Pol II activity.

CDK8-Mediated Phosphorylation of Specific Transcription Factors

CDK8 exerts precise control over various gene expression programs by directly phosphorylating a wide array of sequence-specific transcription factors. nih.gov This phosphorylation can either enhance or inhibit the activity of the transcription factor, or prime it for degradation. mdpi.comnih.gov

A prominent example is the Signal Transducer and Activator of Transcription (STAT) family. CDK8 phosphorylates the transactivation domains (TADs) of STAT1, STAT3, and STAT5. nih.govresearchgate.net Specifically, CDK8-mediated phosphorylation of STAT1 on serine 727 (S727) is required for a significant portion of the interferon-gamma (IFN-γ)-induced gene expression program and for mounting an effective antiviral response. nih.gov The inhibitor Cdk8-IN-13 has been shown to decrease the phosphorylation of STAT1 at S727 and STAT5 at S726, directly implicating it in the modulation of this pathway.

Other key transcription factors targeted by CDK8 include:

SMADs: In the TGF-β and BMP signaling pathways, CDK8 and CDK9 phosphorylate the linker region of receptor-activated SMADs (SMAD1, SMAD2, SMAD3). mdpi.comnih.govreactome.org This enhances their transcriptional activity but also marks them for subsequent degradation, creating a cycle of utilization and disposal. nih.govreactome.org

E2F1: CDK8 can phosphorylate and suppress the repressive activity of E2F1 towards β-catenin, thereby promoting Wnt/β-catenin-dependent transcription, which is critical in some cancers. nih.govtandfonline.commdpi.com

Notch: The intracellular domain of Notch is a CDK8 substrate, with phosphorylation leading to its ubiquitination and turnover. maayanlab.cloudwikipedia.org

SREBP (Sterol Regulatory Element-Binding Protein): CDK8-mediated phosphorylation of SREBP results in its ubiquitination and degradation, thereby inhibiting SREBP-dependent gene expression. wikipedia.orgnih.gov

| Parameter | Value | Description |

|---|---|---|

| IC₅₀ | 51.9 nM | Concentration for 50% inhibition of CDK8 kinase activity. |

| Mechanism | Decreases phosphorylation of STAT1 (S727) and STAT5 (S726) | Directly inhibits CDK8's ability to phosphorylate key transcription factors in the STAT pathway. |

| Cellular Effect | Induces apoptosis | Inhibition of CDK8 by this compound can trigger programmed cell death in cancer cells. |

Regulation of Gene Expression by CDK8 Through Enhancer and Promoter Modulation

The CDK8-Mediator complex is a critical regulator of gene expression at the chromatin level, associating with both promoter and enhancer regions. tandfonline.comsc.edu Enhancers are DNA elements that can be located far from their target genes but are brought into proximity through chromatin looping to activate transcription. nih.gov The Mediator complex, often with the CKM bound, is a key player in forming and stabilizing these enhancer-promoter loops. tandfonline.com

CDK8's role at these regulatory elements is complex, acting as both an activator and a repressor. nih.govsc.edu In some contexts, such as in acute myeloid leukemia, CDK8 and CDK19 restrain the expression of super-enhancer-associated genes, and their inhibition leads to the upregulation of tumor-suppressive factors. maayanlab.cloud Conversely, in response to stimuli like serum or hypoxia, CDK8 is recruited to enhancers and promoters to activate specific gene programs, such as those controlling cell growth and metabolism. tandfonline.commaayanlab.cloud It achieves this, in part, by phosphorylating transcription factors bound at these sites, which can influence the expression of enhancer-associated RNAs (eRNAs) and subsequent target gene activation. tandfonline.comnih.gov

Structural Insights into CDK8 Kinase Activation and CKM Assembly

The activity of CDK8 and its association with the core Mediator complex are tightly regulated by the other components of the CKM: MED12, MED13, and Cyclin C.

Unlike most cyclin-dependent kinases, CDK8 does not require phosphorylation of its activation segment (T-loop) for activity. nih.gov Instead, its kinase function is critically dependent on MED12. tandfonline.comnih.govnih.gov Structural and biochemical studies have revealed that MED12 binds directly to the CDK8/Cyclin C complex. nih.govproquest.com The N-terminal portion of MED12 wraps around CDK8 and positions an "activation helix" near the T-loop, stabilizing it in an active conformation. nih.govnih.govproquest.com This interaction functionally replaces the need for T-loop phosphorylation and is essential for robust CDK8 kinase activity. nih.govproquest.com This unique activation mechanism has implications for the design of specific CDK8 inhibitors, as MED12 binding can remodel the active site of the kinase. nih.gov

MED13 serves as the primary structural bridge that links the CKM to the core Mediator complex. nih.govmdpi.com It interacts with the middle module of the core Mediator, thereby enabling the entire CKM to associate and dissociate as a single unit. nih.gov This reversible association acts as a molecular switch, allowing the cell to toggle between different functional states of the Mediator complex. mdpi.com

Beyond its role as a scaffold, MED13 is also crucial for maintaining cellular homeostasis by controlling the subcellular localization of other CKM components. nih.gov Under normal conditions, MED13 acts as a nuclear anchor for Cyclin C, preventing its translocation to the cytoplasm. nih.gov In response to cellular stress, MED13 is degraded, releasing Cyclin C to the cytoplasm where it can trigger mitochondrial fragmentation and programmed cell death. nih.govnih.gov

The CKM can regulate transcription through mechanisms that are both dependent on and independent of CDK8's catalytic activity. nih.govrsmu.press

Kinase-dependent functions primarily involve the phosphorylation of substrates as detailed above, such as transcription factors (STATs, SMADs), RNA Pol II CTD, and histones. nih.govnih.gov These activities are directly responsible for the role of CDK8 in various signaling pathways and can be targeted by small-molecule inhibitors. nih.gov

Kinase-independent functions often relate to the structural role of the CKM. A key example is the steric hindrance of the Mediator-Pol II interaction. nih.govpnas.org The physical presence of the CKM on the core Mediator can block the binding site for Pol II, thereby repressing transcription initiation in a manner that does not require CDK8's kinase activity. pnas.orgmaayanlab.cloud Furthermore, studies involving kinase-dead versions of CDK8 or CDK19, as well as the depletion of other CKM subunits like MED12 and MED13, have revealed essential roles in development and p53 stress responses that are independent of kinase function. nih.govmdpi.comtandfonline.com This indicates that the CKM acts as a regulatory scaffold in addition to being a kinase delivery module.

Cdk8 in 13 As a Preclinical Chemical Probe for Cdk8/19 Kinase Inhibition

Potency and Selectivity of Cdk8-IN-13 as a CDK8 Inhibitor

This compound is being investigated as a preclinical chemical probe for inhibiting the activity of CDK8 and CDK19. While specific detailed data solely on "this compound" is limited in the provided search results, information on similar potent and selective CDK8/19 inhibitors provides context for the characteristics expected of such a probe. Potent CDK8 inhibitors typically exhibit low nanomolar half-maximal inhibitory concentration (IC50) values against the kinase activity of CDK8 and CDK19. For instance, BI-1347, another CDK8/cyclin C inhibitor, is reported to have an IC50 of 1 nM opnme.com. Cortistatin A (CA), a natural product, demonstrates high potency and selectivity for CDK8 and CDK19, with an IC50 of approximately 10 nM against the four-subunit CDK8 module and a dissociation constant (Kd) of 0.2 nM for the CDK8-cyclin C dimer nih.gov. SEL120-34A, a novel ATP-competitive inhibitor, shows IC50 values of 4.4 nM for CDK8/CycC and 10.4 nM for CDK19/CycC, with a Kd of 3 nM for CDK8 protein oncotarget.com.

Selectivity is a critical characteristic of a chemical probe to ensure that observed biological effects are primarily due to inhibition of the intended target rather than off-target kinases. Potent and selective CDK8/19 inhibitors have been shown to exhibit significantly higher potency for CDK8 and CDK19 compared to a broad panel of other kinases, often demonstrating over 100-fold selectivity researchgate.netbabraham.ac.uk. For example, CCT251545, a selective CDK8/19 probe, showed >100-fold selectivity over 291 other kinases researchgate.net. Kinome profiling assays, such as KiNativ and ProQinase, are used to assess the selectivity profile of these inhibitors against a large number of kinases nih.gov.

Comparative Analysis of this compound with Other CDK8/19 Chemical Probes

This compound belongs to a class of chemical probes developed to investigate the biological roles of CDK8 and CDK19. Comparing this compound with other established CDK8/19 chemical probes highlights the diverse approaches and characteristics within this field.

Diverse Chemical Scaffolds and Binding Modes of CDK8 Inhibitors

CDK8 inhibitors, including chemical probes, are derived from diverse chemical scaffolds and exhibit different binding modes to the kinase domain. These variations contribute to their potency, selectivity, and pharmacokinetic properties.

Type I Inhibitors: Many potent CDK8 inhibitors, such as CCT251545 and SEL120-34A, are ATP-competitive Type I inhibitors oncotarget.comnih.gov. These inhibitors typically bind to the active conformation of the kinase, competing with ATP for the binding site. Structural studies, such as X-ray crystallography, are crucial in understanding the precise interactions between the inhibitor and the CDK8 kinase domain. For instance, the crystal structure of CCT251545 bound to CDK8/cyclin C revealed a Type 1 binding mode involving the insertion of the CDK8 C-terminus into the ligand binding site researchgate.netnih.gov.

Type II Inhibitors: Some inhibitors, like Sorafenib, are classified as Type II inhibitors, which bind to an inactive conformation of the kinase and often involve interactions with the DFG motif in the activation loop researchgate.net. However, Type II inhibitors of CDK8/19 have sometimes shown less potent cell-based activity compared to Type I inhibitors researchgate.netnih.gov.

Diverse Scaffolds: Various chemical scaffolds have been explored for developing CDK8 inhibitors, including natural products like Cortistatin A (a steroidal alkaloid) and synthetic compounds with structures like 3,4,5-trisubstituted pyridines (e.g., CCT251545) and substituted tricyclic benzimidazoles (e.g., SEL120-34A) nih.govoncotarget.combabraham.ac.uk. The optimization of these scaffolds through structure-based design has led to improved potency, selectivity, and pharmacokinetic profiles acs.org.

Understanding the chemical scaffold and binding mode of this compound in comparison to these known probes is essential for characterizing its specific properties and potential applications.

Target Engagement Biomarkers for CDK8/19 Inhibition (e.g., STAT1 S727 Phosphorylation)

Assessing the cellular activity and target engagement of CDK8/19 inhibitors is crucial in preclinical studies. Biomarkers are used to confirm that the compound is engaging the intended target and affecting downstream signaling pathways. A widely used and established target engagement biomarker for CDK8/19 inhibition is the phosphorylation status of Signal Transducer and Activator of Transcription 1 (STAT1) at serine 727 (S727) nih.govacs.orgscispace.com.

CDK8 and CDK19 are known to phosphorylate STAT1 at S727 frontiersin.orgmdpi.comnih.gov. Inhibition of CDK8/19 activity leads to a decrease in STAT1 S727 phosphorylation nih.govscispace.commdpi.com. This reduction in phosphorylation can be measured in cell-based assays and in vivo in xenograft models, serving as a reliable indicator of CDK8/19 kinase inhibition nih.govscispace.com. For example, treatment with CDK8/19 inhibitors like CCT251545, Cortistatin A, SEL120-34A, and BI-1347 has been shown to reduce STAT1 S727 phosphorylation in various cancer cell lines and tumor xenografts nih.govacs.orgmdpi.comnih.gov.

Other potential substrates of CDK8/19, such as STAT3 and STAT5, are also phosphorylated by these kinases, and their phosphorylation status can also serve as biomarkers, although STAT1 S727 phosphorylation is particularly well-established oncotarget.commdpi.comnih.gov. The consistent repression of STATs phosphorylation, particularly STAT1 S727, by various CDK8 inhibitors underscores its utility as a pharmacodynamic biomarker oncotarget.com.

The assessment of this compound's effect on STAT1 S727 phosphorylation is therefore a key experiment to confirm its activity as a CDK8/19 inhibitor in cellular contexts and to provide evidence of target engagement.

Table 1: Selected CDK8/19 Chemical Probes and Inhibitors

| Compound Name | PubChem CID | Target(s) | Key Characteristic(s) |

| CCT251545 | 57247830 | CDK8, CDK19 | Potent and selective Type I inhibitor, WNT pathway modulator, reduces STAT1 S727 phosphorylation. researchgate.netbabraham.ac.uknih.gov |

| Cortistatin A | 11880349 | CDK8, CDK19 | Natural product, highly potent and selective, reduces STAT1 S727 phosphorylation. nih.govmdpi.comtandfonline.com |

| SEL120-34A | 131668314 | CDK8, CDK19 | Novel ATP-competitive inhibitor, reduces STAT1 S727 and STAT5 S726 phosphorylation. oncotarget.com |

| BI-1347 | 135408132 | CDK8, CDK19 | Potent and selective, suitable for in vitro and in vivo studies, reduces STAT1 S727 phosphorylation. opnme.comnih.gov |

| Senexin B | 91733222 | CDK8, CDK19 | Selective CDK8/19 inhibitor, affects gene expression. aacrjournals.org |

| 16-didehydro-cortistatin A (DCA) | 24898002 | CDK8, CDK19 | Analog of Cortistatin A, equipotent, enhances Treg differentiation. nih.gov |

Table 2: Target Engagement Biomarker: STAT1 S727 Phosphorylation

| Biomarker | Relevant Kinases | Effect of CDK8/19 Inhibition | Detection Method(s) | References |

| STAT1 S727 Phosphorylation | CDK8, CDK19 | Decreased | Western Blot, ELISA, Immunofluorescence | nih.govacs.orgscispace.commdpi.com |

Cellular and Molecular Consequences of Cdk8 Inhibition by Cdk8 in 13

Global and Gene-Specific Transcriptional Reprogramming

CDK8 plays a significant role in regulating gene transcription, acting as a "molecular switch" within the Mediator complex and also influencing transcription independently by phosphorylating transcription factors. nih.gov Inhibition of CDK8 can lead to substantial changes in gene expression profiles, a process referred to as transcriptional reprogramming. nih.gov This reprogramming is considered critical in various biological and pathological contexts.

CDK8 inhibition can have complex effects on transcription, with studies suggesting both positive and negative regulatory roles depending on the context and the stage of transcription. nih.gov For instance, some research indicates that CDK8 inhibition can lead to a global downregulation of gene transcription under certain conditions. Conversely, prolonged inhibition or genetic inactivation of CDK8/CDK19 has been shown to upregulate a larger set of genes.

Upregulation of Stress-Responsive Genes

The CDK8 kinase module has been implicated in regulating the transcriptional response to stress. In yeast, CDK8 inhibition was found to impair the induction of heat shock genes, suggesting a positive role in their activation during stress. The kinase activity of CDK8 was shown to be required for heat shock gene activation during the heat shock response. This indicates that inhibiting CDK8 can interfere with the cell's ability to fully activate certain stress-responsive transcriptional programs.

Repression of Oncogenic Gene Expression Signatures (e.g., MYC)

CDK8 has been identified as a regulator of oncogenic transcriptional programs. Studies have shown that CDK8 can maintain stemness and tumorigenicity, partly by regulating pathways like the MYC pathway. Inhibition or depletion of CDK8 has been demonstrated to suppress oncogenic transcriptional programs driven by factors such as MYC. For example, CDK8 depletion has been shown to substantially reduce MYC expression and induce pronounced transcriptional changes that impede the growth of MYC-driven cancers. Pharmacological inhibition of CDK8 can lead to a notable repression of pathways associated with ribosome biogenesis and mRNA translation, which are often upregulated in MYC-driven tumors.

Data regarding the impact of CDK8 inhibition on MYC and related pathways:

| Inhibitor/Method | Target(s) | Effect on MYC Expression | Effect on Related Pathways (e.g., Ribosome Biogenesis) | Model System | Source |

| CDK8 depletion | CDK8 | Substantially reduced | Repression of ribosome biogenesis and mRNA translation | MYC-driven Medulloblastoma | |

| RVU120 (CDK8 inhibitor) | CDK8 | Not explicitly stated | Downregulation of mRNA translation initiation/elongation | MYC-driven Medulloblastoma | |

| LL-K8-22 (PROTAC) | CDK8-cyclin C | Inhibits MYC-driven programs | Not explicitly stated | Triple-negative breast cancer |

While these findings highlight the role of CDK8 in maintaining oncogenic signatures like MYC, the specific effect of Cdk8-IN-13 on MYC expression or ribosome biogenesis is not detailed in the provided search results. However, given that this compound is a CDK8 inhibitor with reported antitumor activity, it is plausible that it may exert some of its effects through similar mechanisms involving the repression of oncogenic transcriptional programs regulated by CDK8.

Modulation of Key Intracellular Signaling Pathways

CDK8 is involved in the regulation of several key intracellular signaling pathways by directly interacting with and phosphorylating transcription factors. nih.govharvard.edu These pathways include STAT, Wnt/β-catenin, and TGF-β/SMAD signaling. nih.govharvard.edu

Impact on Signal Transducer and Activator of Transcription (STAT) Pathway Activity

CDK8 has been shown to phosphorylate STAT proteins, including STAT1, STAT3, and STAT5, in response to various stimuli like IFN-γ. nih.govharvard.edu This phosphorylation can influence STAT activity and downstream gene expression. nih.govharvard.edu

Specifically regarding this compound, research indicates that it decreases the expression of phosphorylated STAT1 at serine 727 (p-STAT1 S727) and phosphorylated STAT5 at serine 726 (p-STAT5 S726). This suggests that this compound directly impacts the activity of the STAT pathway by reducing the phosphorylation levels of key STAT proteins.

Other CDK8 inhibitors have also demonstrated effects on STAT phosphorylation. For instance, SEL120-34A inhibits the phosphorylation of STAT1 S727 and STAT5 S726 in cancer cells. Another compound, E966-0530-45418, was shown to block STAT3 signaling.

The impact of CDK8 inhibition on STAT signaling is complex and can influence various cellular processes, including immune responses and cell proliferation. nih.govharvard.edu

Data on the effect of CDK8 inhibitors on STAT phosphorylation:

| Inhibitor | Target(s) | Effect on STAT Phosphorylation | Specific STATs and Sites | Model System(s) | Source |

| This compound | CDK8 | Decreases expression | p-STAT1 S727, p-STAT5 S726 | Not specified in detail | |

| SEL120-34A | CDK8/CDK19 | Inhibits | STAT1 S727, STAT5 S726 | Cancer cells, AML cells | |

| E966-0530-45418 | CDK8 | Blocks signaling | STAT3 | Pulmonary fibrosis models | |

| AS2863619 | CDK8/CDK19 | Enhances STAT5 activation | STAT5 | T cells | |

| CDK8-IN-16 | CDK8/CDK19 | Inhibits | phospho-STAT1 SER727 | SW620 cells | |

| Compound 12 | CDK8 | Inhibits | STAT-1, STAT-5 | AML cells |

Interference with Wnt/β-catenin Signaling

CDK8 is known to be a positive regulator of Wnt/β-catenin signaling, a pathway frequently dysregulated in various cancers, particularly colorectal cancer. nih.govfrontiersin.org CDK8 can potentiate β-catenin-dependent transcription. frontiersin.org

Inhibition of CDK8 has been shown to interfere with the Wnt/β-catenin pathway. nih.govfrontiersin.org For instance, CDK8-IN-11, another CDK8 inhibitor, inhibits the Wnt/β-catenin signaling pathway and deregulates β-catenin-mediated transcription in colon cancer cells. Suppression of CDK8/CDK19 has been shown to inhibit tumors with high levels of β-catenin.

While the provided search results establish that CDK8 inhibition generally interferes with Wnt/β-catenin signaling, the specific effect of this compound on this pathway is not explicitly detailed. However, given the known role of CDK8 in this pathway and the antitumor activity of this compound, it is plausible that modulation of Wnt/β-catenin signaling contributes to its effects.

Effects on Transforming Growth Factor-β (TGF-β) / SMAD Pathway

CDK8 has been implicated in modulating the TGF-β/SMAD signaling pathway, which plays crucial roles in processes like cell growth, differentiation, and immune responses. nih.gov CDK8 can regulate the activity of SMAD proteins, key signal transducers in this pathway. nih.gov

Inhibition of CDK8 has been shown to affect TGF-β/SMAD signaling. nih.gov For example, the CDK8 inhibitor P162-0948 reduces the phosphorylation of Smad, suggesting disruption of the TGF-β/Smad pathway. Another study indicated that CDK8/CDK19 inhibition can sensitize TGF-β signaling, leading to enhanced phosphorylation of Smad2/3. CDK8 is also reported to phosphorylate the linker region of regulatory Smad proteins, which can attenuate TGF-β signaling.

While the search results demonstrate that CDK8 inhibition influences the TGF-β/SMAD pathway, there is no specific information provided on the direct effects of this compound on this pathway.

Influence on the p53 Transcriptional Network

CDK8 has been identified as a positive regulator and coactivator within the p53 transcriptional network. frontiersin.orgtandfonline.comnih.govtandfonline.com It is positively linked with the transcriptional activity of p53 target genes, including the cyclin-dependent kinase inhibitor p21 (CDKN1A). frontiersin.orgnih.gov CDK8 can be recruited to the promoter of p21 to stimulate its transcription under conditions of strong p21 transcriptional activation. frontiersin.org This interaction contributes to the p53-dependent cell cycle arrest. frontiersin.org

In the context of CDK8/19 inhibition, studies using selective inhibitors have explored the impact on pathways related to p53 function. Inhibition of CDK8/19 has been shown to modulate the mRNA expression levels of regulators involved in the G1/S phase transition, which can lead to premature G1/S transition and subsequent DNA damage response, potentially involving ATR-dependent cell death. frontiersin.orgoncotarget.com While these studies often use inhibitors targeting both CDK8 and its paralog CDK19, and the direct link of this compound specifically to the p53 transcriptional network requires further detailed investigation, the known role of CDK8 as a p53 coactivator suggests that its inhibition would likely impact this critical tumor suppressor pathway.

Regulation of NOTCH and EGFR-Ras-ERK Signaling Output

CDK8 plays a regulatory role in several key signaling pathways, including NOTCH and EGFR-Ras-ERK. mdpi.comethz.chnih.govnih.govresearchgate.netubc.caproquest.comdntb.gov.ua In the NOTCH pathway, CDK8 can influence the activity of the intracellular NOTCH domain (NICD) by phosphorylation, which can affect its subsequent ubiquitination and degradation, thereby modulating the signaling output. mdpi.comfrontiersin.orgethz.chresearchgate.net Cyclin C-CDK8/19 has been shown to inhibit the NOTCH pathway by phosphorylating NICD and promoting its degradation in leukemic T cells. researchgate.net

Regarding the EGFR-Ras-ERK pathway, research, particularly in Caenorhabditis elegans, indicates that the CDK8 module (CKM) is required to inhibit ectopic cell fates downstream of this pathway. nih.govubc.caproquest.comdntb.gov.ua In this context, CDK8 acts in a kinase-dependent manner downstream of ERK and functions as a corepressor for certain transcription factors, such as LIN-1/Elk1, to inhibit EGFR signaling-induced transcription. nih.govubc.ca The CKM's role involves restraining EGFR-Ras-ERK signaling by regulating transcription factor and Mediator activity. ubc.ca While specific data on this compound's direct impact on these pathways is limited in the provided results, the established regulatory roles of CDK8 in NOTCH and EGFR-Ras-ERK signaling suggest that its inhibition by compounds like this compound would likely influence these pathways.

This compound-Induced Cellular Phenotypes

Apoptosis Induction in Preclinical Cell Lines

This compound has been shown to induce apoptosis in preclinical cell lines. Specifically, this compound induced apoptosis in HCT-116 cells in a dose-dependent manner. medchemexpress.com At concentrations of 5 and 10 μM, this compound induced approximately 7% and 36% apoptosis, respectively, after 48 hours. medchemexpress.com

Other selective CDK8 inhibitors have also demonstrated the ability to induce apoptosis in various cancer cell models, including colon cancer and triple-negative breast cancer cell lines. acs.orgresearchgate.netmdpi.com For instance, vanicoside B, a compound targeting CDK8, induced apoptosis in MDA-MB-231 and HCC38 triple-negative breast cancer cells. acs.org The induction of apoptosis is a key mechanism contributing to the anti-tumor activity observed with CDK8 inhibition.

Differentiation and Maturation Induction in Leukemia Cells

Inhibition of CDK8 has emerged as a strategy to induce differentiation in leukemia cells, particularly in Acute Myeloid Leukemia (AML). mdpi.comashpublications.orgresearchgate.netnih.govoncotarget.comaacrjournals.org While direct evidence for this compound specifically inducing differentiation is not detailed in the provided snippets, studies with other selective CDK8 inhibitors, such as MK256 and SEL120, have shown this effect. MK256 induced differentiation and maturation in CD34+/CD38- leukemia stem cells. nih.govoncotarget.com SEL120, another orally available and selective CDK8/19 inhibitor, induced transcriptional reprogramming in AML cells associated with differentiation. ashpublications.orgresearchgate.net This involves the activation of differentiation programs and inhibition of MYC-dependent genes. ashpublications.orgresearchgate.net The ability of CDK8 loss to promote differentiation has also been observed in tumors and embryonic stem cells. aacrjournals.org These findings suggest that inducing differentiation is a potential therapeutic mechanism of CDK8 inhibitors in leukemia.

Antiproliferative Activity in Specific Cancer Cell Models

This compound exhibits antiproliferative activity in a range of cancer cell lines. Studies have reported the antiproliferative effects of this compound with corresponding GC50 values in several cell lines, including MOLM-13, HL-60, MV4-11, MGC-803, MDA-MB-231, A375, and A549. medchemexpress.com

| Cell Line | GC50 (µM) |

| MOLM-13 | 1.57 |

| HL-60 | 1.00 |

| MV4-11 | 4.61 |

| MGC-803 | >50 |

| MDA-MB-231 | >50 |

| A375 | >50 |

| A549 | >50 |

Data derived from Source medchemexpress.com.

These results indicate varying sensitivity to this compound across different cancer cell types. Other CDK8 inhibitors have also demonstrated antiproliferative effects in models of colorectal cancer, prostate cancer, and triple-negative breast cancer. frontiersin.orgoncotarget.comnih.govacs.orgresearchgate.netnih.govoncotarget.comnih.gov For example, knockdown of CDK8 in colorectal cancer cell lines reduced cell proliferation. nih.gov Selective CDK8/19 inhibitors have also exerted antiproliferative activity in prostate cancer cells. frontiersin.orgoncotarget.com

Impact on Cell Cycle Progression (e.g., G1/S Phase)

CDK8 is involved in the regulation of the cell cycle, particularly at the G1/S phase transition. mdpi.comfrontiersin.orgoncotarget.combiorxiv.orgresearchgate.netwikipedia.orgfrontiersin.org CDK8 can function as a positive regulator of the G1/S transition through its involvement with pathways like Wnt/β-catenin and E2F signaling. oncotarget.com

Inhibition of CDK8/19 has been shown to impact cell cycle progression. In prostate cancer cells sensitive to CDK8/19 inhibitors, the compounds reduced the population of cells in the G1 phase and increased the population in the S phase by modulating the expression of G1/S transition regulators. frontiersin.orgoncotarget.com This premature entry into the S phase can induce a DNA damage response. frontiersin.orgoncotarget.com Conversely, knockdown of CDK8 in colorectal cancer cell lines resulted in decreased cell proliferation and a reduction in the number of cells in both the G1 and S phases. mdpi.com Studies in Drosophila also suggest that depleting CDK8 affects cell cycle progression, particularly the G1-S phase transition, indicating a potential negative regulatory role in S phase entry in that model. biorxiv.org While specific cell cycle data for this compound was not prominently featured in the provided results, the known role of CDK8 in regulating the G1/S transition suggests that this compound would likely exert effects on this phase of the cell cycle.

Role of Cdk8 in Disease Pathogenesis: Preclinical Research Insights from Inhibition Studies

CDK8 in Oncogenesis: Context-Dependent Functions

CDK8's involvement in cancer is complex and often depends on the specific cancer type and cellular context. While frequently acting as an oncogene, some studies suggest potential tumor-suppressive functions in certain situations patsnap.comnih.govacs.org. Preclinical inhibition studies have helped to elucidate these context-dependent roles.

CDK8 Amplification and Overexpression in Colorectal Carcinoma

CDK8 was initially identified as an oncogene in colorectal cancer (CRC), where its gene is frequently amplified and overexpressed nih.govnih.govresearchgate.net. Amplification of the region containing the CDK8 gene occurs in a significant fraction of colon cancers nih.gov. Studies have shown a correlation between high CDK8 levels and shorter patient survival in CRC aacrjournals.orgnih.gov. Inhibition or knockdown of CDK8 has been shown to suppress proliferation in CRC cell lines with high CDK8 expression and β-catenin hyperactivity nih.gov. CDK8 kinase activity is essential for β-catenin-driven transformation and the expression of several β-catenin transcriptional targets nih.gov. While CDK8 inhibition may have limited effects on primary tumor growth in some models, it has been shown to significantly suppress metastatic growth, particularly in the liver aacrjournals.orgnih.govfrontiersin.org. This effect is partly attributed to CDK8's role in downregulating the matrix metalloproteinase inhibitor TIMP3 and inducing MMP9 expression via the Wnt/β-catenin pathway aacrjournals.orgfrontiersin.org.

Research Findings Highlights:

CDK8 gene amplification observed in a substantial fraction of CRC. nih.gov

High CDK8 expression correlates with shorter survival in CRC patients. aacrjournals.orgnih.gov

CDK8 inhibition suppresses proliferation in CRC cells with high CDK8 and β-catenin activity. nih.gov

CDK8 kinase activity is necessary for β-catenin-driven transformation. nih.gov

Inhibition suppresses hepatic metastasis in CRC models. aacrjournals.orgnih.govfrontiersin.org

Mechanism involves regulation of TIMP3 and MMP9 expression. aacrjournals.orgfrontiersin.org

Table 1: Impact of CDK8 Inhibition in Colorectal Carcinoma (Preclinical)

| Study Type | CDK8 Status in Cancer | Effect of Inhibition/Knockdown on Proliferation | Effect of Inhibition/Knockdown on Metastasis (Liver) | Key Pathway Involvement |

| Cell line studies | Amplified/Overexpressed nih.govnih.gov | Suppression in cells with high CDK8/β-catenin activity nih.gov | Not specified for primary proliferation studies | Wnt/β-catenin nih.gov |

| Mouse models (xenografts) | Overexpressed aacrjournals.orgfrontiersin.org | Little effect on primary growth aacrjournals.orgfrontiersin.org | Significant suppression aacrjournals.orgnih.govfrontiersin.org | TGFβ/SMAD, Wnt/β-catenin aacrjournals.orgfrontiersin.org |

CDK8 in Breast Cancer Progression and Subtypes

CDK8 is implicated in breast cancer progression, with elevated expression linked to shorter relapse-free survival nih.gov. Studies using CDK8 inhibitors have explored its role in different breast cancer subtypes. In estrogen receptor-positive (ER+) breast cancer, CDK8 acts as a downstream mediator of estrogen receptor signaling. Inhibition of CDK8 suppresses estrogen-induced gene transcription and the growth of ER+ breast cancer cells in vitro and in vivo nih.govnih.govoncotarget.com. CDK8 inhibition has also been shown to potentiate the effects of antiestrogen (B12405530) therapies like fulvestrant (B1683766) and prevent the emergence of estrogen independence nih.govnih.govoncotarget.com. In HER2+ breast cancer, CDK8/19 inhibition has demonstrated the ability to sensitize cells to HER2-targeting drugs and overcome resistance pnas.org. Preclinical data also suggests potential for CDK8 inhibitors in triple-negative breast cancer (TNBC) pnas.orgmdpi.com. CDK8 expression has been shown to correlate with the stage of breast cancer mdpi.com.

Research Findings Highlights:

Elevated CDK8 expression associated with shorter relapse-free survival in breast cancer. nih.gov

Inhibition suppresses estrogen-induced transcription and growth in ER+ breast cancer. nih.govnih.govoncotarget.com

Potentiates antiestrogen therapy and prevents estrogen independence in ER+ breast cancer models. nih.govnih.govoncotarget.com

Sensitizes HER2+ breast cancer cells to HER2-targeting drugs and overcomes resistance. pnas.org

CDK8 expression correlates with breast cancer stage. mdpi.com

Table 2: Impact of CDK8 Inhibition in Breast Cancer Subtypes (Preclinical)

| Breast Cancer Subtype | Effect of CDK8 Inhibition | Key Findings from Inhibition Studies |

| ER+ | Suppresses estrogen-induced transcription and growth nih.govnih.govoncotarget.com | Potentiates antiestrogen therapy (e.g., fulvestrant) nih.govnih.govoncotarget.com, prevents estrogen independence nih.govnih.gov |

| HER2+ | Sensitizes to HER2-targeting drugs pnas.org | Overcomes and prevents resistance to HER2-targeting drugs pnas.org |

| TNBC | Decreased cell viability and increased apoptosis observed with a CDK8 inhibitor in a TNBC cell line. mdpi.com | Different biological responses observed compared to colon cancer cell lines, suggesting context-dependent effects. mdpi.com |

| General | Correlation with tumor status, nodal metastasis, and stage. nih.govmdpi.com | Inhibition reduces proliferation and migration in breast cancer cells. mdpi.com |

Significance of CDK8 in Acute Myeloid Leukemia (AML)

CDK8 is an emerging target in Acute Myeloid Leukemia (AML) nih.govryvu.comfrontiersin.org. Preclinical studies using selective CDK8 inhibitors have demonstrated anti-leukemic activity. Inhibition of CDK8 can induce differentiation and maturation in leukemia stem cells nih.gov. CDK8 inhibitors have been shown to reduce the viability of AML cell lines and patient-derived cells, particularly those with certain mutations like NPM1 and DNMT3A ryvu.com. A key mechanism involves the downregulation of the STAT pathway, including phosphorylation of STAT1, STAT3, and STAT5 nih.govfrontiersin.org. CDK8 inhibition has also been shown to repress monocyte-like gene expression in AML cells and antagonize resistance to FLT3 inhibition ashpublications.orgashpublications.org. Inhibitors like SEL120 have shown in vivo activity in AML xenograft models, reducing leukemic burden and extending survival ryvu.comashpublications.orgashpublications.org.

Research Findings Highlights:

CDK8 is an emerging target in AML. nih.govryvu.comfrontiersin.org

Inhibition induces differentiation and maturation in leukemia stem cells. nih.gov

Reduces viability of AML cell lines and patient samples. researchgate.netryvu.com

Downregulates the STAT pathway (STAT1, STAT3, STAT5 phosphorylation). nih.govfrontiersin.org

Represses monocyte-like gene expression. ashpublications.org

Antagonizes resistance to FLT3 inhibition. ashpublications.orgashpublications.org

Shows in vivo anti-leukemic activity in xenograft models. ryvu.comashpublications.orgashpublications.org

Table 3: Impact of CDK8 Inhibition in Acute Myeloid Leukemia (Preclinical)

| Effect of CDK8 Inhibition | Specific Findings from Inhibition Studies | Relevant Pathways/Targets Affected |

| Reduced Cell Viability | Effective in AML cell lines and patient-derived cells, especially with NPM1/DNMT3A mutations. researchgate.netryvu.com | STAT pathway (STAT1, STAT3, STAT5 phosphorylation) nih.govfrontiersin.org |

| Induced Differentiation | Observed in CD34+/CD38- leukemia stem cells. nih.gov | Upregulation of differentiation markers like CD38. ryvu.com |

| Antagonized Drug Resistance | Re-sensitizes FLT3-mutant AML cells to gilteritinib. ashpublications.orgashpublications.org | Repression of inflammatory/monocytic gene signatures, IRF8/SPI1 balance. ashpublications.orgashpublications.org |

| In vivo Activity | Reduced leukemic burden and extended survival in xenograft models. ryvu.comashpublications.orgashpublications.org | Downregulation of MCL-1 observed in some models. frontiersin.org |

CDK8 Involvement in Pancreatic Cancer and Melanomagenesis

CDK8 is also implicated in pancreatic cancer and melanoma. In pancreatic cancer, CDK8 amplification has been observed nih.govfrontiersin.orgopnme.com. CDK8 is proposed to play a role in epithelial-to-mesenchymal transition (EMT) in pancreatic cancer, partly via the Wnt signaling pathway, activated by mutated K-RAS mdpi.comnih.govfrontiersin.org. Inhibition of CDK8/CDK19 has been shown to counteract EMT in pancreatic cancer cell lines mdpi.comnih.gov. Recent research suggests CDK8 remodels the tumor microenvironment to resist the efficacy of targeted KRASG12D inhibition in pancreatic ductal adenocarcinoma, partly through inducing chemokine secretion and inhibiting FAS expression biorxiv.org.

In melanoma, CDK8 has been implicated in progression. Loss of the histone variant macroH2A, which is downregulated during melanoma progression, leads to increased proliferation and migration, mediated in part by the transcriptional upregulation of CDK8 nih.gov. Suppression of CDK8 in melanoma cells has been shown to inhibit proliferation, and knockdown of CDK8 in cells with macroH2A loss suppresses the proliferative advantage nih.gov. CDK8/19 inhibition has also been shown to increase the response rate and survival in mice bearing melanoma xenografts, potentially by enhancing NK cell function aacrjournals.org.

Research Findings Highlights:

CDK8 amplification in pancreatic cancer. nih.govfrontiersin.orgopnme.com

Involvement in EMT in pancreatic cancer via Wnt signaling. mdpi.comnih.govfrontiersin.org

Inhibition counteracts EMT in pancreatic cancer cell lines. mdpi.comnih.gov

Remodels tumor microenvironment to resist KRASG12D inhibition in pancreatic cancer. biorxiv.org

Upregulation of CDK8 mediates proliferative advantage in melanoma with macroH2A loss. nih.gov

Suppression inhibits melanoma cell proliferation. nih.gov

Inhibition enhances NK-cell activity and improves outcomes in melanoma xenografts. aacrjournals.org

Table 4: Impact of CDK8 Inhibition in Pancreatic Cancer and Melanoma (Preclinical)

| Cancer Type | CDK8 Involvement | Effect of CDK8 Inhibition | Key Findings from Inhibition Studies |

| Pancreatic Cancer | Amplification observed nih.govfrontiersin.orgopnme.com; Role in EMT via Wnt/K-RAS mdpi.comnih.govfrontiersin.org | Counteracts EMT mdpi.comnih.gov; Remodels tumor microenvironment to resist KRASG12D inhibition biorxiv.org | Induces CXCL2 secretion, inhibits FAS expression biorxiv.org. |

| Melanoma | Upregulated upon loss of macroH2A nih.gov; Associated with progression nih.gov | Inhibits proliferation nih.gov; Suppresses proliferative advantage from macroH2A loss nih.gov; Enhances NK-cell activity aacrjournals.org | CDK8 knockdown suppresses proliferation induced by macroH2A loss nih.gov; Improved response and survival in xenografts, potentially via NK cell function enhancement. aacrjournals.org |

Influence on Epithelial-to-Mesenchymal Transition (EMT)

CDK8 has been shown to influence Epithelial-to-Mesenchymal Transition (EMT), a process associated with increased invasiveness and metastasis in various cancers mdpi.comnih.govresearchgate.net. Inhibition of CDK8/CDK19 has been demonstrated to counteract EMT in several cancer models, including ovarian, pancreatic, and breast cancer cell lines mdpi.comnih.govnih.gov. This involves upregulating epithelial markers like E-cadherin and downregulating mesenchymal markers such as Snail1 and Snail2, leading to reduced tumor cell invasion mdpi.com. CDK8/19 inhibition counteracts the signal rewiring of EMT-promoting factors mdpi.comnih.gov. Studies suggest that CDK8/19 kinase activity is required for BMP4-induced EMT nih.govresearchgate.net. The influence on EMT underscores the role of CDK8 in promoting the invasive and metastatic potential of cancer cells.

Research Findings Highlights:

CDK8 influences EMT, linked to invasiveness and metastasis. mdpi.comnih.govresearchgate.net

Inhibition counteracts EMT in various cancer cell lines (ovarian, pancreatic, breast). mdpi.comnih.govnih.gov

Leads to changes in epithelial and mesenchymal marker expression (e.g., increased E-cadherin, decreased Snail1/2). mdpi.com

Reduces tumor cell invasion. mdpi.comnih.govnih.gov

CDK8/19 kinase activity is required for BMP4-induced EMT. nih.govresearchgate.net

Table 5: Influence of CDK8 Inhibition on Epithelial-to-Mesenchymal Transition (Preclinical)

| Effect of CDK8 Inhibition on EMT | Specific Observations from Inhibition Studies | Associated Molecular Changes |

| Counteracts EMT | Observed in ovarian, pancreatic, and breast cancer cell lines. mdpi.comnih.govnih.gov | Upregulation of E-cadherin mdpi.com; Downregulation of Snail1 and Snail2 mdpi.com |

| Reduces Invasion | Consistently observed in a number of solid cancers in preclinical models. mdpi.comnih.govnih.gov | Counteracts signal rewiring of EMT-promoting factors mdpi.comnih.gov; Disrupts YAP nuclear localization. researchgate.net |

| Required for EMT Induction | CDK8/19 kinase activity shown to be required for BMP4-induced EMT. nih.govresearchgate.net | Involvement of SMAD1 and YAP1 in mediating BMP4-induced EMT on rigid substrates. nih.gov |

CDK8 in Non-Malignant Pathologies and Stress Responses

Beyond its role in cancer, CDK8 is also involved in non-malignant pathologies and cellular stress responses. CDK8 plays a role in modulating immune responses through its effect on cytokine gene expression, such as impacting IL-10 production in immune cells patsnap.com. Inhibition of CDK8 may lead to beneficial alterations in cytokine production and has been explored for potential in treating inflammatory and autoimmune diseases patsnap.comresearchgate.net. Preclinical studies suggest that CDK8 inhibitors can upregulate anti-inflammatory cytokines like IL-10 and promote the differentiation of regulatory T cells, which might be useful in conditions like inflammatory bowel disease and other immune-mediated conditions patsnap.com.

CDK8 is also recognized as a regulator of the cell's response to stress and DNA damage patsnap.comfrontiersin.org. In yeast models, inhibition of CDK8 activity by cyclin C degradation activates stress response pathways and promotes cell survival under specific environmental stresses frontiersin.orgmdpi.com. In mammalian cells, CDK8/cyclin C can promote the replication stress response, potentially helping cancer cells survive by reducing DNA damage frontiersin.org. However, CDK8/19 inhibitors can also promote ATR-dependent cell death and activate the DNA damage response by modulating regulators of the G1/S phase transition frontiersin.orgoup.com. Loss of CDK8 has been shown to provide resistance to ATR inhibitors by suppressing transcription-associated replication stress frontiersin.orgoup.com.

Research Findings Highlights:

Involved in modulating immune responses and cytokine expression (e.g., IL-10). patsnap.comresearchgate.net

Inhibition may have potential in inflammatory and autoimmune diseases. patsnap.comresearchgate.net

Inhibition can upregulate anti-inflammatory cytokines and promote regulatory T cell differentiation. patsnap.com

Regulates response to stress and DNA damage. patsnap.comfrontiersin.org

Inhibition can activate stress response pathways and promote survival in yeast models under specific stress. frontiersin.orgmdpi.com

Can promote replication stress response in mammalian cancer cells. frontiersin.org

Inhibitors can promote ATR-dependent cell death and activate DNA damage response. frontiersin.orgoup.com

Loss can provide resistance to ATR inhibitors by suppressing transcription-associated replication stress. frontiersin.orgoup.com

Table 6: Involvement of CDK8 in Non-Malignant Pathologies and Stress Responses (Preclinical)

| Area of Involvement | Specific Roles of CDK8 | Insights from Inhibition Studies |

| Immune Responses / Inflammation | Modulates cytokine gene expression (e.g., IL-10) patsnap.comresearchgate.net; Involved in regulating NF-kB-mediated gene expression frontiersin.org | Inhibition may alter cytokine production patsnap.comresearchgate.net; Upregulates anti-inflammatory cytokines (IL-10) patsnap.com; Promotes regulatory T cell differentiation patsnap.com |

| Stress Responses / DNA Damage | Regulates response to stress and DNA damage patsnap.comfrontiersin.org; Can promote replication stress response in cancer cells frontiersin.org | Inhibition activates stress response/promotes survival under specific stress (yeast) frontiersin.orgmdpi.com; Inhibitors can promote ATR-dependent cell death frontiersin.orgoup.com |

| Non-Malignant Pathologies | Potential role in inflammatory/autoimmune diseases patsnap.comresearchgate.net; Possible application in fibrosis patsnap.com | Upregulation of IL-10 and promotion of Treg differentiation suggest potential therapeutic avenues patsnap.com; Implied utility in moderating inflammation in IBD/autoimmune disorders. patsnap.com |

Implications in Fibrotic Diseases (e.g., Pulmonary Fibrosis)

Preclinical research suggests a role for CDK8 in fibrotic diseases, particularly idiopathic pulmonary fibrosis (IPF). CDK8 is reported to play important roles in regulating fibrotic growth factors and inflammatory signaling pathways, which contribute to the pathogenesis of IPF. researchgate.netresearchgate.net Abnormal alveolar epithelial repair in IPF can trigger the release of fibrotic growth factors and activate inflammatory cascades. patsnap.com CDK8's regulatory role over inflammatory cytokines implies that its inhibition might be useful in suppressing signals that promote fibrotic remodeling. patsnap.com

Studies using specific CDK8 inhibitors have explored their potential in mitigating pulmonary fibrosis. For instance, the novel CDK8 inhibitor E966-0530-45418 was investigated for its effects on pulmonary fibrosis in vitro and in a bleomycin-induced PF mouse model. nih.govnih.gov This research found that CDK8 was upregulated in lung tissues from IPF patients and in the mouse model. nih.govnih.gov E966-0530-45418 demonstrated potent CDK8 inhibitory activity and was shown to inhibit EMT-related protein expression and cell migration in A549 cells. nih.gov Further in vitro studies indicated that E966-0530-45418 inhibited PF progression by attenuating the activity of the transcription factor Smad3, which is involved in TGF-β1/Smad signaling. nih.gov This led to the downregulation of fibrosis-associated protein expression in alveolar epithelia and lung fibroblasts, consequently mitigating myofibroblast differentiation and collagen deposition. nih.gov In the bleomycin-induced PF mouse model, E966-0530-45418 administration ameliorated lung function deterioration and lung parenchymal destruction. nih.gov

Another study identified a novel CDK8 inhibitor, P162-0948, through structure-based virtual screening. acs.org In A549 human alveolar epithelial cell lines, P162-0948 was shown to reduce cell migration and protein expression of EMT-related proteins. acs.org Treatment with P162-0948 also reduced phosphorylation of Smad in the nucleus, suggesting disruption of the TGF-β/Smad signaling pathway. acs.org

These findings, derived from studies using CDK8 inhibitors like E966-0530-45418 and P162-0948, support the potential of targeting CDK8 as a strategy for treating pulmonary fibrosis by modulating key pathways involved in fibrosis and inflammation. nih.govnih.govacs.org

Modulation of Inflammatory Processes

CDK8 has been implicated as an inflammatory mediator, suggesting its potential as an anti-inflammatory target. researchgate.net Preclinical data reinforces that CDK8 inhibition has immunological consequences. patsnap.comresearchgate.net Studies have shown that inhibition of CDK8 can lead to altered cytokine profiles. patsnap.com CDK8 inhibitors have been observed to promote the differentiation of regulatory T cells (Tregs) and alter the balance of pro- and anti-inflammatory cytokines in laboratory models of autoimmune disorders and inflammation. patsnap.comresearchgate.net

Specific CDK8 inhibitors have been investigated for their immunomodulatory effects. For example, 16-didehydro-cortistatin A (DCA), a high-specificity CDK8 inhibitor, was found to exert a distinct tolerogenic profile in both innate and adaptive immune cells. nih.gov DCA promoted regulatory T cell and Th2 differentiation while inhibiting Th1 and Th17 differentiation in murine and human cells. nih.gov Mechanistically, CDK8 inhibition by DCA regulated Treg/Th17/Th1 differentiation independently of effects on STAT1/STAT3 Ser727 phosphorylation. nih.gov DCA was also shown to promote the production of IL-10 in myeloid cells by inhibiting CDK8. nih.gov IL-10 is an anti-inflammatory cytokine, and enhancing its production through CDK8 inhibition represents a mechanism distinct from previously described regulatory pathways. google.com

Inhibition of CDK8/19 kinase activity has been shown to suppress the induction of gene expression by NFκB or other transcription factors, but generally does not affect basal expression of the same genes. frontiersin.org During Toll-like receptor-induced gene expression, CDK8 and CDK19, along with NFκB and C/EBPβ, were shown to co-localize at the promoter regions of inflammation-associated genes such as Il8, Il10, Ptx3, and Ccl2 to positively regulate their transcription. frontiersin.org Another study indicated that CDK8 inhibition suppresses STAT1 and NF-κB activity during innate immune activation. google.com

These preclinical findings, utilizing various CDK8 inhibitors, highlight the role of CDK8 in modulating inflammatory responses and suggest that its inhibition could be a therapeutic strategy for inflammatory and autoimmune diseases. frontiersin.orgpatsnap.comresearchgate.netnih.govgoogle.com

Regulation of Oxidative Stress Resistance

Research in the fungal opportunistic pathogen Cryptococcus neoformans has indicated that CDK8 plays a role in regulating oxidative stress resistance. nih.govnih.gov In C. neoformans, the Mediator complex, including the kinase module components CDK8 and Ssn801 (cyclin C), regulates RNA polymerase II transcription and is involved in the organism's adaptation to the host environment. nih.govnih.gov

Studies involving the deletion of CDK8 in C. neoformans demonstrated altered mitochondrial morphology and the dysregulation of genes involved in oxidation-reduction processes. nih.govnih.gov The cdk8 mutant strain exhibited increased susceptibility to oxidative stress. nih.govnih.gov This increased sensitivity resulted in an inability of the mutant cells to proliferate within phagocytes, leading to decreased lung burdens and attenuated virulence in vivo. nih.govnih.gov

These findings in Cryptococcus neoformans suggest that CDK8 is involved in the transcriptional program that integrates cellular responses to environmental stimuli, including oxidative stress, and is crucial for the pathogen's ability to survive the stressful conditions within host phagocytes. nih.govnih.gov While these studies were conducted in a fungal model, they provide insight into a potential role of CDK8 in regulating oxidative stress responses.

Role in Plant Stress Responses

The Mediator complex, including the CDK8 module, plays a substantial role in regulating genes that help plants respond to environmental stresses. researchgate.netmdpi.com In plants, the CDK8 module has been shown to contribute to defense, development, and stress responses. mdpi.com While initially thought to act predominantly as a transcriptional repressor, growing evidence suggests the CDK8 module can perform contrasting regulatory roles depending on the type of biotic and abiotic stress. researchgate.netmdpi.com

CDK8 has been reported to play positive roles in plant immunity, ABA signaling, and drought responses in Arabidopsis. researchgate.netmdpi.comoup.com Through interactions with diverse transcription factors, CDK8 is able to modulate stress-responsive genes. researchgate.net For example, CDK8 positively regulates salt tolerance in Arabidopsis. researchgate.net Salt stress substantially induces the kinase activity of CDK8, which is essential for its positive role in regulating salt tolerance. researchgate.net CDK8 has been identified to phosphorylate AT-hook motif nuclear-localized protein 10 (AHL10), leading to its degradation under salt stress. researchgate.net Transcriptome analysis indicated that CDK8 regulates over 20% of salt-responsive genes, half of which are co-regulated by AHL10. researchgate.net

CDK8 also functions as a positive regulator of ABA signaling and drought response pathways in Arabidopsis. mdpi.com Mutants of cdk8 have reduced sensitivity to ABA, impaired stomatal apertures, and are hypersensitive to drought stress when compared to the wild type. mdpi.com RNA- and ChIP-seq analyses indicated that CDK8 positively regulates the expression of ABA-responsive genes. mdpi.com

Furthermore, the CDK8 module plays a critical role in transmitting information from transcription activators to the transcription machinery during plant defense responses. mdpi.com CDK8, along with its associated MED12 and MED13, positively regulate the expression of NPR1 and PR1, which are involved in plant defense. mdpi.com CDK8 interacts with WRKY6, WRKY18, and TGA transcription factors and recruits RNA Polymerase II to the promoters of NPR1 and PR1 to promote their expression. mdpi.com The roles of CDK8 in plant resistance to necrotrophic pathogens can be complex, with Arabidopsis cdk8 mutants exhibiting enhanced susceptibility to A. brassicicola but resistance to B. cinerea. mdpi.com The increased susceptibility to A. brassicicola is consistent with the positive role of CDK8 in the transcriptional activation of the defensin (B1577277) gene PDF1.2 and in JA-mediated defense. mdpi.com

These studies highlight the diverse roles of CDK8 in mediating plant responses to various biotic and abiotic stresses through its involvement in transcriptional regulation. researchgate.netmdpi.commdpi.comoup.com

Data Table: Examples of CDK8 Inhibitors and Their Reported Activities

| Compound Name | PubChem CID | Reported Activity / Context | Relevant Source |

| Cdk8-IN-13 | 126511854 | Also identified as Cdk8/19-IN-1 | nih.gov |

| E966-0530-45418 | Not specified | Attenuates pulmonary fibrosis in vitro and in vivo | nih.govnih.gov |

| P162-0948 | Not specified | Reduces cell migration and EMT-related protein expression | acs.org |

| 16-didehydro-cortistatin A (DCA) | Not specified | Promotes Treg and Th2 differentiation, inhibits Th1 and Th17 | nih.gov |

| BI-1347 | Not specified | Potent and selective CDK8/cyclinC inhibitor (IC₅₀ of 1 nM) | opnme.com |

| RVU120 | 137794949 | CDK8/19 inhibitor, induces erythroid differentiation | ashpublications.orgepo.org |

Advanced Preclinical Methodologies and Model Systems in Cdk8 Inhibition Research

In Vitro Research Methodologies

In vitro studies are fundamental to characterizing the direct effects of Cdk8-IN-13 on CDK8/19 kinase activity and the resulting cellular pathway modulation.

Cell-based assays are widely used to evaluate the potency and selectivity of CDK8/19 inhibitors and their impact on downstream signaling pathways. These assays can measure the inhibition of CDK8/19 kinase activity within a cellular context and assess the modulation of specific transcriptional reporters or phosphorylation events regulated by these kinases.

Assays often focus on known substrates of CDK8/19, such as STAT1 phosphorylation at Ser727 (STAT1 S727), which is a well-established pharmacodynamic marker of CDK8/19 activity nih.govresearchgate.netmdpi.comaacrjournals.orgbabraham.ac.uk. Inhibition of STAT1 S727 phosphorylation in various cell lines, including HCT116 and HEK293 cells, has been demonstrated with CDK8/19 inhibitors researchgate.netmdpi.com. For example, studies have validated STAT1 S727 as a Mediator kinase target in HCT116 cells using Western blot analysis researchgate.net.

Another common approach involves using reporter gene assays that are responsive to signaling pathways regulated by CDK8/19, such as the Wnt/β-catenin pathway. CDK8 is known to function as a potent oncogene in colon cancer cells through effects on Wnt/β-catenin signaling tandfonline.com. Assays measuring TCF/LEF-reporter gene expression are used to assess the ability of inhibitors to disrupt this pathway nih.govbabraham.ac.uk. Potent cell-based activity in TCF reporter assays has been observed for some CDK8/19 inhibitors babraham.ac.uk.

Cell-based ELISA kits are also available for measuring the relative amounts of CDK8 protein expression in cultured cells and for screening the effects of inhibitors on CDK8 levels assaygenie.com. These kits allow for the qualitative determination of CDK8 concentration and can be used to assess how treatments affect protein expression profiles assaygenie.com.

In addition to specific pathway assays, cell proliferation and viability assays are routinely performed to determine the cytotoxic or cytostatic effects of this compound on various cancer cell lines. While some studies indicate that certain CDK8/19 inhibitors may have limited single-agent antiproliferative effects on solid tumor cell lines in vitro, they can be effective in combination therapies or exert effects through tumor-extrinsic mechanisms like activating anti-tumor immunity aacrjournals.orgpnas.orgresearchgate.net.

Table 1 summarizes representative cell-based assay types used in CDK8/19 inhibitor research:

| Assay Type | Target/Pathway Measured | Example Application | Relevant Citations |

| Phosphorylation Assays (e.g., Western Blot) | STAT1 S727 phosphorylation | Assessing direct kinase inhibition and pharmacodynamic effect | nih.govresearchgate.netmdpi.comaacrjournals.orgbabraham.ac.uk |

| Reporter Gene Assays (e.g., TCF/LEF reporter) | Wnt/β-catenin pathway activity | Evaluating impact on CDK8-regulated transcriptional programs | nih.govbabraham.ac.uk |

| Cell Viability/Proliferation Assays | Cellular growth inhibition, cytotoxicity | Determining direct effects on cancer cell survival and proliferation | aacrjournals.orgpnas.orgresearchgate.net |

| Cell-Based ELISA | CDK8 protein expression levels | Measuring inhibitor effects on target protein abundance | assaygenie.com |

| In Vitro Kinase Assays | Recombinant CDK8/19 kinase activity | Measuring direct enzymatic inhibition (often used with purified protein modules) | researchgate.netbpsbioscience.comtandfonline.com |

Transcriptomic and proteomic profiling provide a global view of the molecular changes induced by CDK8/19 inhibition. Techniques such as RNA sequencing (RNA-seq) and microarray analysis are used to assess changes in gene expression, while proteomic approaches, including mass spectrometry, are employed to analyze protein levels and post-translational modifications, such as phosphorylation.

These methods help to identify the specific genes and pathways regulated by CDK8/19 and how they are modulated upon treatment with inhibitors like this compound nih.govnih.govashpublications.orgaacrjournals.orgoup.comasm.org. Transcriptomic analysis of cells treated with CDK8/19 inhibitors has revealed altered gene expression profiles, including those associated with super-enhancers, immune and inflammatory responses, and stem cell function nih.gov. Studies have shown that CDK8/19 inhibition can affect the expression of genes involved in lineage controlling functions in AML cells ashpublications.org.

Specific examples of genes found to be regulated by CDK8/19 include MYC and Cyclin D1, which are involved in cell proliferation and are activated by β-catenin tandfonline.com. NFκB-inducible genes like CXCL1 and CXCL8 have also been shown to be regulated by both CDK8 and CDK19 mdpi.com. Transcriptomic profiling has also identified CDK8 and CDK19 as potential therapeutic targets in advanced prostate cancer, with their expression correlating with aggressiveness and decreased survival aacrjournals.org.

Proteomic and phosphoproteomic analyses can further reveal the direct and indirect targets of CDK8/19 kinase activity. For instance, studies have used these methods to confirm phosphorylation sites in Mediator subunits like MED12 and MED13 researchgate.net. Proteomic analysis can also show changes in the protein levels of Mediator kinase module subunits upon CDK8/19 inhibition or genetic modification oup.com.

Table 2 illustrates the types of profiling studies conducted:

| Profiling Method | Analyte Measured | Key Insights Gained | Relevant Citations |

| Transcriptomics (RNA-seq, Microarray) | mRNA expression | Identification of regulated genes and pathways, assessment of transcriptional reprogramming | nih.govnih.govashpublications.orgaacrjournals.orgoup.comasm.org |

| Proteomics | Protein abundance | Changes in protein levels, identification of protein targets | oup.comrowan.edu |

| Phosphoproteomics | Protein phosphorylation | Identification of kinase substrates and signaling pathway modulation | researchgate.netoup.com |

Structural biology techniques, such as X-ray crystallography and cryo-electron microscopy (cryo-EM), are essential for determining the three-dimensional structure of CDK8/19, often in complex with inhibitors like this compound. These structures provide crucial insights into the molecular basis of inhibitor binding and selectivity.

X-ray crystallography has historically been a predominant technique for determining the atomic structure of proteins and protein-ligand complexes crelux.comjeolusa.com. Crystal structures of human CDK8/Cyclin C have been obtained and deposited in databases like the Protein Data Bank (PDB) nih.govacs.org. These structures are invaluable for understanding the interactions between CDK8 and its binding partners, as well as how small molecules bind to the kinase active site acs.org. Crystallography allows for high-resolution determination of binding poses and key interactions, such as hydrogen bonds to hinge residues acs.org.

Structural studies are critical for structure-based drug design, allowing researchers to rationally design and optimize inhibitors with improved potency and selectivity based on the detailed understanding of the binding site acs.orgchemmethod.com.

Table 3 outlines the key structural biology methods:

| Technique | Information Provided | Application in CDK8 Research | Relevant Citations |

| X-ray Crystallography | High-resolution atomic structure of proteins and protein-ligand complexes | Determining inhibitor binding mode, understanding protein-inhibitor interactions, structure-based drug design | tandfonline.comcrelux.comjeolusa.comnih.govacs.orgnih.govchemmethod.comopnme.com |

| Cryo-Electron Microscopy | 3D structure of large or flexible protein complexes, overall architecture of complexes | Studying the CDK8 kinase module and Mediator complex, understanding conformational changes upon inhibitor binding | jeolusa.comnih.govnih.govnih.gov |

Computational methods play a significant role in the early stages of drug discovery for identifying potential CDK8 inhibitors and optimizing their properties. High-throughput virtual screening (HTVS) and molecular docking are widely used techniques.

Virtual screening allows for the rapid computational evaluation of large libraries of chemical compounds to identify those with a high predicted likelihood of binding to the target protein, CDK8 acs.orgchemmethod.comnih.govimpactfactor.orgchemmethod.com. This process can significantly accelerate the identification of lead compounds compared to traditional experimental screening impactfactor.orgchemmethod.com. Structure-based virtual screening utilizes the known 3D structure of CDK8 to dock molecules into the binding site and predict their binding affinity acs.org.

Molecular docking is a core component of virtual screening, predicting the preferred orientation (binding pose) of a small molecule ligand within the protein's binding site and estimating the binding strength acs.orgchemmethod.comnih.govimpactfactor.orgchemmethod.com. Docking studies can reveal key interactions between the inhibitor and amino acid residues in the CDK8 active site, guiding the design of more potent and selective compounds acs.orgchemmethod.com.

Other computational techniques, such as pharmacophore modeling and molecular dynamics simulations, are also employed nih.govimpactfactor.org. Pharmacophore modeling identifies the essential features of a molecule required for binding to the target, while molecular dynamics simulations can provide insights into the flexibility of the protein and ligand and the stability of the complex over time nih.gov.